molecular formula C13H17NO2 B13217355 Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate

Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B13217355
M. Wt: 219.28 g/mol
InChI Key: QZTWKPVLKJQBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate (CAS 2089703-91-1) is a synthetically valuable dihydroindole derivative supplied for research and development purposes. This compound features a saturated 2,3-dihydro-1H-indole core, which is a privileged scaffold in medicinal chemistry. The structure integrates a carboxylate ester functional group, making it a versatile building block (synthon) for the construction of more complex, biologically active molecules . Dihydroindole derivatives serve as key precursors in the synthesis of fused indole systems, which are prominent structures in numerous natural products and pharmaceuticals . These fused indole cores are recognized for a wide spectrum of biological properties, including potential insecticidal, anti-fungal, anti-viral, and anti-cancer activities . Researchers utilize this specific compound as a starting material to access novel chemical space in drug discovery efforts, particularly for generating libraries of functionally diverse compounds . The presence of the ethyl ester group allows for further synthetic manipulation, such as hydrolysis to the acid or amide formation, facilitating its integration into larger molecular architectures . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-4-16-13(15)12-7-10-9(3)5-8(2)6-11(10)14-12/h5-6,12,14H,4,7H2,1-3H3

InChI Key

QZTWKPVLKJQBCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(C=C(C=C2N1)C)C

Origin of Product

United States

Preparation Methods

Hemetsberger–Knittel Indole Synthesis Adaptation

This method involves:

  • Step 1: Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes to form methyl-2-azidocinnamate intermediates.
  • Step 2: Thermolysis of the azide intermediate to induce cyclization, forming the indole-2-carboxylate core.
  • Step 3: Electrophilic cyclization to yield the substituted indole-2-carboxylate.

Optimization of reaction temperature, stoichiometry, and concentration is critical to favor the formation of 4,6-dimethyl substitution patterns. This approach allows regioselective synthesis of the indole ring with methyl groups at the 4 and 6 positions.

Friedel–Crafts Acylation Followed by Reduction and Esterification

  • Starting Material: Ethyl indole-2-carboxylate (commercially available or prepared via other methods).
  • Acylation: Using aluminum chloride as a Lewis acid catalyst, acyl chlorides are introduced at the 3-position of the indole ring.
  • Reduction: Ketone groups from acylation are reduced (e.g., using triethylsilane or lithium aluminum hydride) to alkyl groups, stabilizing the indole framework.
  • Esterification: The carboxylic acid group is esterified to form the ethyl ester.

This method is adaptable for introducing methyl groups at specific positions by selecting appropriate acyl chlorides and reaction conditions.

Cyclization and Reduction Using Lithium Aluminium Hydride (LiAlH4)

  • LiAlH4 is employed for the reduction of nitrovinyl or nitropropenyl indole intermediates to aminoethylindoles, which can be further cyclized to dihydroindole derivatives.
  • This method supports the formation of the 2,3-dihydro indole ring system characteristic of this compound.

Multi-step Synthesis Summary

Step Reaction Type Reagents/Conditions Purpose
1 Knoevenagel condensation Methyl 2-azidoacetate + substituted benzaldehyde, base catalyst Formation of azidocinnamate intermediate
2 Thermolysis and cyclization Heat, inert atmosphere Indole ring formation with methyl substitution
3 Friedel–Crafts acylation Acyl chloride, AlCl3, reflux Introduction of acyl groups at indole C-3
4 Reduction LiAlH4 or triethylsilane Conversion of ketone to alkyl, formation of dihydroindole
5 Esterification Ethanol, acid catalyst Formation of ethyl ester at C-2
6 Purification Silica gel chromatography, recrystallization Isolation of pure compound

Research Findings and Optimization Notes

  • Regioselectivity: The methyl groups at positions 4 and 6 require precise control of reaction conditions, especially in the cyclization and substitution steps.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring intermediate formation and purity.
  • Purification: Silica gel column chromatography using ethyl acetate/hexane mixtures is effective for isolating the target compound.
  • Yield Considerations: Optimized conditions yield high purity products with yields typically ranging from 60% to 90%, depending on the step and reagents used.

Structural and Analytical Data

Parameter Data
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
IUPAC Name This compound
Standard InChI InChI=1S/C13H17NO2/c1-4-16-13(15)12-7-10-9(3)5-8(2)6-11(10)14-12/h5-6,12,14H,4,7H2,1-3H3
Standard InChIKey QZTWKPVLKJQBCT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CC2=C(C=C(C=C2N1)C)C

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its role in developing new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Ethyl 4,6-dinitro-1H-indole-2-carboxylate (CAS: 1003708-70-0)

  • Molecular Formula : C₁₁H₉N₃O₆; Molecular Weight : 279.21 g/mol .
  • Key Differences: Replaces methyl groups with nitro (-NO₂) substituents at positions 4 and 5.
  • Impact : Nitro groups are electron-withdrawing, increasing reactivity in electrophilic substitutions and reducing stability under reducing conditions. The higher molecular weight and polarity (PSA = 133.73) suggest distinct pharmacokinetic profiles compared to the methylated analogue .

Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (Compound 6d)

  • Structure: Isoquinoline core with methoxy (-OCH₃) groups at positions 6 and 7 and a methyl group at position 1 .
  • Key Differences: The isoquinoline scaffold differs from indole in nitrogen placement (position 2 vs. position 1).
Property Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate Ethyl 4,6-dinitro-1H-indole-2-carboxylate Ethyl 6,7-dimethoxy-isoquinoline derivative
Core Structure Dihydroindole Indole Dihydroisoquinoline
Substituents 4,6-dimethyl 4,6-dinitro 6,7-dimethoxy, 1-methyl
Molecular Weight 217.26 g/mol 279.21 g/mol Not reported
Electronic Effects Electron-donating (methyl) Electron-withdrawing (nitro) Electron-donating (methoxy)
Potential Applications Not reported High reactivity for synthesis Known in alkaloid-based drug discovery

Heterocyclic Analogues: Core Modifications

Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

  • Structure : Pyrrolopyridine core with a chlorine substituent .
  • The chloro group enhances electrophilicity, enabling cross-coupling reactions.

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives

  • Structure: Indole-2-carboxylate conjugated with a thiazolidinone moiety .
  • Key Differences: The thiazolidinone group adds a heterocyclic pharmacophore, often associated with antimicrobial and anti-inflammatory activities.

Metal Complexes and Bioactivity

5,6-Dimethyl-2,3-pyrazinedimethylformamide-Cu Complex

  • Structure : Pyrazine core with dimethylformamide and copper coordination .
  • Comparison : The pyrazine ring lacks the indole’s nitrogen but offers distinct metal-binding sites. The Cu complex demonstrated antibacterial activity (e.g., E. coli inhibition via the Oxford cup method), suggesting that similar indole-metal complexes could be explored for bioactivity .

Biological Activity

Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological applications, and detailed research findings, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the alkylation of indole derivatives. The compound is characterized by the presence of an indole ring system which is known for its biological significance. The structural formula can be represented as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_2

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antibacterial Activity :
    • The compound has shown effectiveness against various bacterial strains. In vitro studies indicate that it possesses minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone. For example, it demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties :
    • Research indicates that this compound may inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). A study reported an IC50 value of 7.36 μM against HCT-116 colorectal cancer cells, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Effects :
    • This compound has been evaluated for its anti-inflammatory properties. It has shown the ability to inhibit pro-inflammatory cytokines like IL-6 and TNF-α in vitro .
  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Antibacterial Study

A comparative study assessed the antibacterial activity of this compound against several pathogens:

PathogenMIC (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus4029
Escherichia coli5024
Pseudomonas aeruginosa6030
Klebsiella pneumoniae7019

This table illustrates the compound's effectiveness relative to standard antibiotics .

Anticancer Evaluation

In a study focused on anticancer efficacy, this compound was tested on various cancer cell lines:

Cell LineIC50 (μM)
HepG212.41
MCF-79.71
HCT-1167.36
PC320.19

These results indicate that the compound has a preferential effect on certain cancer types, particularly colorectal cancer cells .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : The compound may act as a kinase inhibitor which is crucial in many signaling pathways involved in cell proliferation and survival.
  • Cytokine Modulation : Its anti-inflammatory effects are likely due to the modulation of cytokine production .

Q & A

Advanced Research Question

  • DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates HOMO-LUMO gaps to predict reactivity. Solvent effects (e.g., PCM model) refine accuracy .
  • Molecular Docking : Screens potential biological targets (e.g., enzymes) by simulating binding affinities. For example, indole derivatives show affinity for kinase domains .
  • MD Simulations : Assess stability in biological membranes or solvent environments over 100+ ns trajectories .

How can researchers analyze potential biological activities of this compound?

Basic Research Question

  • In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC values) or antiproliferative effects via MTT assays on cancer cell lines.
  • Fluorescence Studies : Evaluate optical properties (e.g., λₑₓ/λₑₘ) in solvents like DMSO or PBS, as seen in isothiazolo-pyridine esters .

Advanced Research Question

  • SAR Studies : Modify substituents (e.g., ester to amide) to assess impact on bioactivity. For example, 2-thioalkyl pyridines show enhanced antitubercular activity when lipophilicity is increased .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites in hepatic microsomes.

What safety protocols are recommended for handling this compound in the laboratory?

Basic Research Question

  • PPE : Gloves, goggles, and lab coats are mandatory. Avoid inhalation/contact; use fume hoods for synthesis .
  • First Aid : For skin contact, wash with soap/water. If ingested, rinse mouth and seek medical attention .

Advanced Research Question

  • Waste Disposal : Follow EPA guidelines for halogenated organics. Incineration with scrubbers minimizes environmental release .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess storage conditions and shelf life .

How can researchers resolve contradictions in spectral data during characterization?

Advanced Research Question

  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals by correlating ¹H-¹³C couplings. For example, HMBC can confirm ester carbonyl connectivity to the indole ring .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace ambiguous signals.
  • Comparative Analysis : Cross-reference with databases (PubChem, SciFinder) to validate shifts against similar indole derivatives .

What analytical techniques are critical for assessing purity and stability?

Basic Research Question

  • HPLC : Uses C18 columns (e.g., 70:30 MeOH/H₂O) with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
  • DSC/TGA : Determines melting points and thermal decomposition profiles .

Advanced Research Question

  • Chiral HPLC : Separates enantiomers if asymmetric centers are present.
  • XRD-PDF Analysis : Matches experimental powder patterns to simulated data to detect polymorphs .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Advanced Research Question

  • Solvent Selection : Replace low-boiling solvents (e.g., ethanol) with safer alternatives (e.g., PEG) for industrial reactors.
  • Catalyst Recycling : Optimize PTC recovery to reduce costs. For example, polymer-supported catalysts improve reusability .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.